3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Description
3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is an organic compound with the molecular formula C19H25NO3S This compound is characterized by its sulfonyl group attached to a dimethylphenyl ring, which is further connected to a pyridine ring substituted with isobutoxy and dimethyl groups
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-13(3)8-7-9-14(17)4/h7-10,12H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDMXAVKFDXKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonyl Chloride: The starting material, 2,6-dimethylphenyl, is reacted with chlorosulfonic acid to form 2,6-dimethylphenylsulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with 2-isobutoxy-4,6-dimethylpyridine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isobutoxy and dimethyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylsulfonyl Chloride: A precursor in the synthesis of the target compound.
2-Isobutoxy-4,6-dimethylpyridine: Another precursor used in the synthesis.
Sulfonyl Pyridines:
Uniqueness
3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a sulfonyl-substituted pyridine derivative with potential biological activities. Its molecular formula is C19H25NO3S, and it has garnered interest in pharmacological research due to its structural characteristics that may influence its interaction with biological systems.
- Molecular Formula : C19H25NO3S
- Molecular Weight : 347.47 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The sulfonyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially leading to increased interaction with cellular targets.
Anticonvulsant Activity
Research indicates that compounds similar in structure to this compound exhibit anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones have shown significant anticonvulsant activity in various models of seizure when administered via different routes (intraperitoneal and oral) . This suggests that the pyridine ring might play a crucial role in modulating GABAergic pathways, which are vital for seizure control.
Inhibition of Enzymatic Activity
Similar compounds have been reported to inhibit GABA transaminase, leading to increased levels of GABA in the brain. This mechanism is particularly relevant for anticonvulsant activity as elevated GABA levels can enhance inhibitory neurotransmission . The potential for this compound to interact with GABAergic systems warrants further investigation.
Study on Anticonvulsant Activity
A study conducted on various N4-(2,6-dimethylphenyl) semicarbazones demonstrated that these compounds exhibited broad-spectrum anticonvulsant effects across multiple seizure models without neurotoxicity . This finding highlights the therapeutic potential of structurally similar compounds, suggesting that this compound might also possess such properties.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Model Used | Results |
|---|---|---|---|
| N1-(2,6-Dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Anticonvulsant | Maximal electroshock test | Significant anticonvulsant activity |
| This compound | Potential Anticonvulsant | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine?
- Methodological Answer : Multi-step synthesis is typically employed, involving sequential functionalization of the pyridine core. Key steps include sulfonylation at the 3-position and alkoxylation (e.g., isobutoxy substitution) at the 2-position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and purity .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. Mass Spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Cross-referencing experimental data with computational models (e.g., DFT) enhances accuracy .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Stability studies under varying pH, temperature, and light exposure can be conducted using accelerated degradation protocols. For example, buffer solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) simulate physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Synthesize analogs with modifications to the sulfonyl, isobutoxy, or methyl groups. Test biological activity (e.g., enzyme inhibition) and correlate with structural features. For example, demonstrated that substituent positioning (e.g., C2 vs. C3/C4 pyridine groups) significantly impacts CYP1B1 inhibition (IC₅₀ values ranging from 0.011 μM to 0.083 μM) .
Q. What experimental designs are effective for evaluating metabolic stability in preclinical models?
- Methodological Answer : Conduct in vivo pharmacokinetic studies in rodent models. Measure plasma concentration-time profiles and calculate parameters like half-life (t₁/₂) and clearance. For instance, a related compound (4a in ) showed sustained plasma levels in rats, suggesting metabolic stability .
Q. How can molecular docking guide the design of enzyme inhibitors based on this scaffold?
- Methodological Answer : Use software like AutoDock or Schrödinger to model interactions between the compound and target enzymes (e.g., CYP1B1). Focus on key binding residues and hydrogen-bonding networks. validated docking predictions by synthesizing derivatives with enhanced inhibitory activity (7.5-fold improvement over α-naphthoflavone) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Perform kinetic assays under standardized conditions (e.g., fixed enzyme concentrations, substrate saturation). Compare IC₅₀ values and inhibition mechanisms (competitive vs. non-competitive). resolved discrepancies by testing derivatives in controlled EROD assays, identifying steric hindrance as a critical factor .
Key Research Insights
- Substituent Positioning : C2-substituted pyridine derivatives exhibit superior enzyme inhibition compared to C3/C4 analogs due to reduced steric clashes .
- Metabolic Stability : Isobutoxy and sulfonyl groups enhance resistance to oxidative metabolism, as shown in rat pharmacokinetic studies .
- Analytical Validation : Multi-technique approaches (NMR, MS, IR) are essential for confirming structural integrity, especially in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
